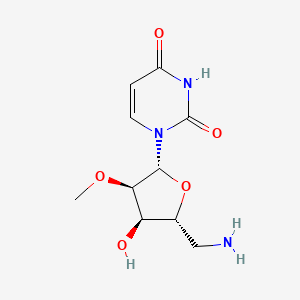
1-(2-Bromopyridin-3-yl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromopyridin-3-yl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazines, which are heterocyclic organic compounds containing a nitrogen atom in a six-membered ring This compound is characterized by the presence of a bromopyridine moiety attached to a methylpiperazine ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Bromopyridin-3-yl)-4-methylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromopyridine with 4-methylpiperazine in the presence of a suitable base and solvent. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as distillation and solvent recovery to minimize waste and reduce costs.
化学反应分析
Types of Reactions: 1-(2-Bromopyridin-3-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include piperidine derivatives.
科学研究应用
1-(2-Bromopyridin-3-yl)-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Bromopyridin-3-yl)-4-methylpiperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity.
相似化合物的比较
1-(2-Bromopyridin-3-yl)-4-methylpiperazine can be compared with other similar compounds, such as:
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound has a similar bromopyridine moiety but differs in the piperidine ring structure.
2-Bromopyridin-3-yl sulfurofluoridate: This compound contains a bromopyridine moiety with a sulfurofluoridate group, offering different reactivity and applications.
(2-Bromopyridin-3-yl)boronic acid: This compound features a boronic acid group, making it useful in Suzuki-Miyaura cross-coupling reactions.
属性
分子式 |
C10H14BrN3 |
|---|---|
分子量 |
256.14 g/mol |
IUPAC 名称 |
1-(2-bromopyridin-3-yl)-4-methylpiperazine |
InChI |
InChI=1S/C10H14BrN3/c1-13-5-7-14(8-6-13)9-3-2-4-12-10(9)11/h2-4H,5-8H2,1H3 |
InChI 键 |
KPPLYTXFVVRFNX-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=C(N=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



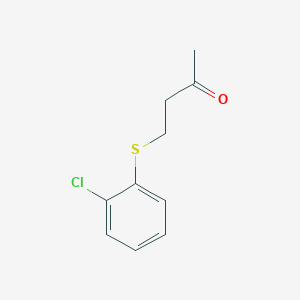
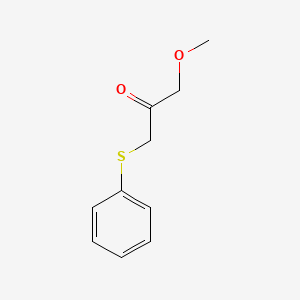
![(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid](/img/structure/B13655907.png)
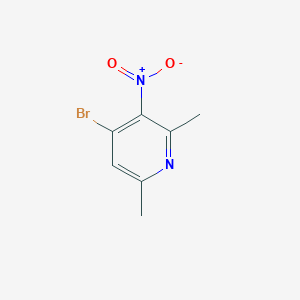
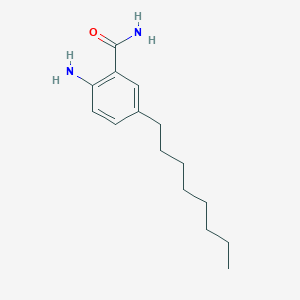

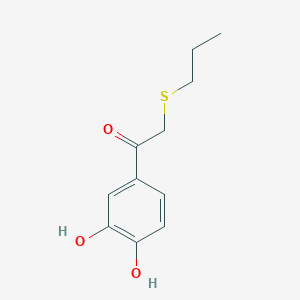
![3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B13655927.png)
![7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13655933.png)
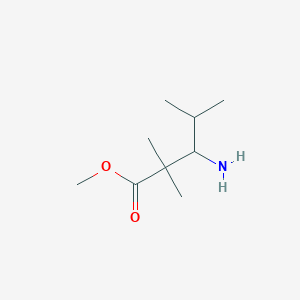
![3-(4-Fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13655948.png)
![6-(Bromomethyl)thieno[2,3-d]pyrimidine](/img/structure/B13655956.png)
